molecular formula C7H8O3 B1625724 Methyl 4-oxocyclopent-2-enecarboxylate CAS No. 59895-12-4

Methyl 4-oxocyclopent-2-enecarboxylate

Cat. No. B1625724
CAS RN: 59895-12-4
M. Wt: 140.14 g/mol
InChI Key: QDKYIPFAXJYMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-oxocyclopent-2-enecarboxylate” is a chemical compound with the molecular formula C7H8O3 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-oxocyclopent-2-enecarboxylate” were not found, there are studies on the arylation of similar compounds . For instance, ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester) has been prepared from ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate via the alkylation of its ethylene glycol acetal .


Molecular Structure Analysis

The molecular structure of “Methyl 4-oxocyclopent-2-enecarboxylate” is represented by the InChI code 1S/C7H8O3/c1-5-3-6(9)4-7(5)8(10)11-2/h3,7H,4H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-oxocyclopent-2-enecarboxylate” has a molecular weight of 140.14 g/mol . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results.

Scientific Research Applications

Arylation of Ethyl 4-oxocyclohex-2-enecarboxylate

A study focused on the arylation of ethyl 4-oxocyclohex-2-enecarboxylate and its derivatives using aryl-lead triacetates. This process led to regiospecific arylation at C-1 in good yield, demonstrating the compound's reactivity and potential in synthetic chemistry (Ackland & Pinhey, 1987).

Cycloaddition Reactions

Alkyl 2-hydroxy-3-oxocyclopent-1-enecarboxylates, as progenitors of cyclopentadienones, were synthesized and evaluated for their reactivity in intermolecular [4+2]-cycloaddition reactions. This indicates the compound's utility in creating cycloadducts with moderate yields, showcasing its versatility in organic synthesis (Garimalla & Harmata, 2018).

Synthesis and Anticonvulsant Activity

Methyl 4-oxocyclopent-2-enecarboxylate derivatives have been studied for their anticonvulsant activity, providing insights into their potential medical applications. This research contributes to understanding the structure-activity correlations of these compounds (Scott et al., 1993).

Equilibration of Methyl 3-Oxo-Cycloalkanecarboxylates

Research on the equilibration of methyl 3-oxo-cis-cycloundec-1-enecarboxylate and its isomers highlights the unique chemical behavior of these compounds in synthetic processes (Marchesini, Paronzini, & Pagnoni, 1977).

Cathodic Hydrogenation and Its Stereochemistry

Investigations into the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate reveal the reaction's stereochemistry and mechanism. This research provides valuable insights into the kinetic control of such reactions (De Matteis & Utley, 1992).

Safety And Hazards

“Methyl 4-oxocyclopent-2-enecarboxylate” is not intended for human or veterinary use and is only for research use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for “Methyl 4-oxocyclopent-2-enecarboxylate” are not specified in the search results. It is currently used for research and development , and further studies could explore its potential applications in various fields.

properties

IUPAC Name

methyl 4-oxocyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYIPFAXJYMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547698
Record name Methyl 4-oxocyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxocyclopent-2-enecarboxylate

CAS RN

59895-12-4
Record name Methyl 4-oxocyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl 4-oxocyclopent-2-enecarboxylate

Citations

For This Compound
7
Citations
S Acherar, G Audran, F Fotiadu… - European Journal of …, 2004 - Wiley Online Library
… The prepared organozinc reagent was added dropwise at 0 C to a stirred suspension of ethyl 2-methyl-4-oxocyclopent-2-enecarboxylate (2.00 g, 11.9 mmol) and Ni(acac) 2 (612 mg, …
S Acherar, G Audran, N Vanthuyne, H Monti - Tetrahedron: Asymmetry, 2003 - Elsevier
… To a stirred suspension of ethyl 2-methyl-4-oxocyclopent-2-enecarboxylate (1.00 g, 5.95 mmol) and Ni(acac) 2 (240 mg, 0.93 mmol) in THF (30 mL) was added dropwise the freshly …
Number of citations: 25 www.sciencedirect.com
IR Baxendalea - 2017 - baxendalegroup.awh.durham.ac.uk
An efficient entry into highly substituted cyclopentanones is presented based on functionalizing cyclopentenones by means of an aza-Michael reaction with different aniline nucleophiles…
Number of citations: 0 baxendalegroup.awh.durham.ac.uk
M Baumann, IR Baxendale - Synthesis, 2018 - thieme-connect.com
An efficient entry into highly substituted cyclopentanones is presented based on functionalizing cyclopentenones by means of an aza-Michael reaction with different aniline nucleophiles…
Number of citations: 1 www.thieme-connect.com
A Dancevic - 2009 - search.proquest.com
… Methyl l-methyl-4-oxocyclopent-2-enecarboxylate 44a was prepared according to general procedure for the tris(triphenylphosphine) rhodium(I) chloride-catalyzed allylic oxidation as a …
Number of citations: 4 search.proquest.com
G Shen - 2022 - scholarworks.calstate.edu
Organic molecular crystals (OMCs) have displayed a potential for being a new semiconductor material because they are inexpensive and their electronic properties are flexible in design…
Number of citations: 0 scholarworks.calstate.edu
P Camps, JA Fernández… - … : Online Journal of …, 2010 - pdfs.semanticscholar.org
… Column chromatography of the resulting mixture gave the new diketo ester 22 and a compound that was characterized as ethyl 2-methyl-4-oxocyclopent-2-enecarboxylate 21 (Scheme 5…
Number of citations: 1 pdfs.semanticscholar.org

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